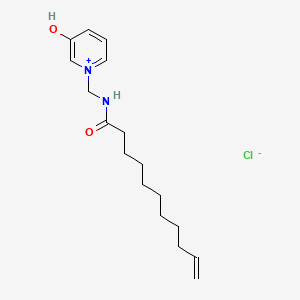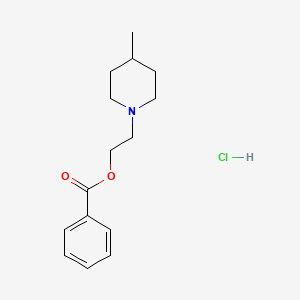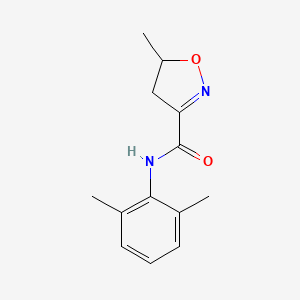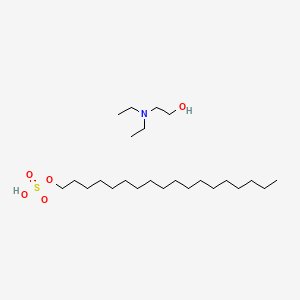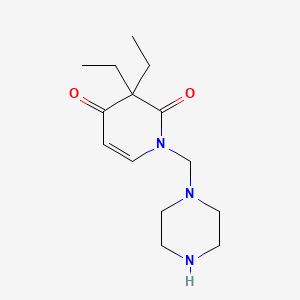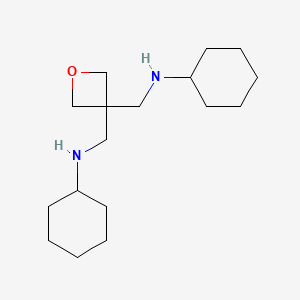
Cyclohexylamine, N,N'-((3,3-oxetanediyl)dimethylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is miscible with water. This compound is often used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- can be synthesized through the hydrogenation of nitroarenes over a Pd0.5Ru0.5-PVP catalyst. This method is efficient and environmentally friendly, reducing energy consumption and chemical waste . The reaction conditions typically involve high hydrogen pressure (around 2 MPa) and the use of a bimetallic catalyst to achieve high yields.
Industrial Production Methods
In industrial settings, the production of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- often involves the hydrogenation of aniline or nitrobenzene. The process is carried out in high-pressure reactors with supported Rh or Pd catalysts to ensure high efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by molecular oxygen over alumina-based catalysts to form cyclohexanone oxime.
Reduction: Hydrogenation reactions are commonly used to synthesize this compound from nitroarenes.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and alumina-based catalysts are used for oxidation reactions.
Reduction: Hydrogen gas and Pd0.5Ru0.5-PVP catalysts are used for reduction reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Aplicaciones Científicas De Investigación
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- has a wide range of applications in scientific research:
Biology: The compound is used in the study of amine-based biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of corrosion inhibitors, dyestuffs, and plasticizers.
Mecanismo De Acción
The mechanism of action of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- involves its interaction with molecular targets through its amine group. The compound can undergo oxidation to form cyclohexanone oxime, which involves a radical mechanism facilitated by weak Lewis acidic sites on the catalyst . This process is crucial for its applications in various industrial processes.
Comparación Con Compuestos Similares
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- can be compared with other similar compounds such as:
Cyclohexanamine: Another aliphatic amine with similar properties but different applications.
Hexahydroaniline: A compound with similar chemical structure but different reactivity and uses.
The uniqueness of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- lies in its specific chemical structure, which allows it to participate in unique reactions and applications not possible with other similar compounds.
Propiedades
Número CAS |
97401-35-9 |
|---|---|
Fórmula molecular |
C17H32N2O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
N-[[3-[(cyclohexylamino)methyl]oxetan-3-yl]methyl]cyclohexanamine |
InChI |
InChI=1S/C17H32N2O/c1-3-7-15(8-4-1)18-11-17(13-20-14-17)12-19-16-9-5-2-6-10-16/h15-16,18-19H,1-14H2 |
Clave InChI |
IROKWDYFNLWRDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCC2(COC2)CNC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


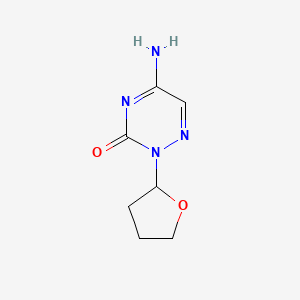
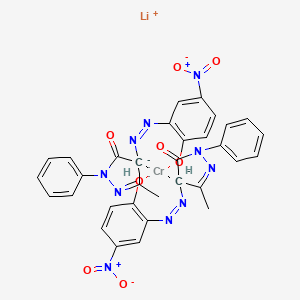
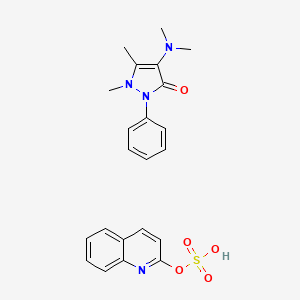

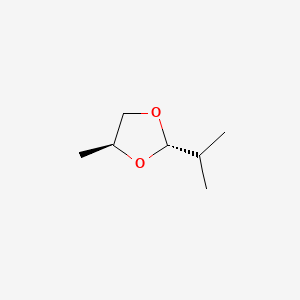
![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)

![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
